4-Methoxy-2-methylpyrimidin-5-amine

Description

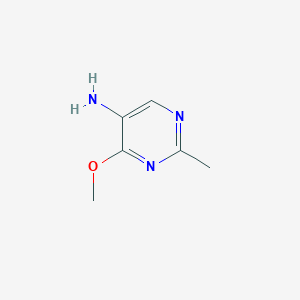

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-8-3-5(7)6(9-4)10-2/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGDLNODDATISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590889 | |

| Record name | 4-Methoxy-2-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53135-45-8 | |

| Record name | 4-Methoxy-2-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2-methylpyrimidin-5-amine (CAS No. 53135-45-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylpyrimidin-5-amine is a substituted aminopyrimidine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structural features, particularly the arrangement of the methoxy, methyl, and amino groups on the pyrimidine core, make it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The pyrimidine scaffold is a well-established pharmacophore, and strategic functionalization of this core allows for the modulation of physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in larger molecules.

| Property | Value | Source |

| CAS Number | 53135-45-8 | |

| Molecular Formula | C₆H₉N₃O | |

| Molecular Weight | 139.16 g/mol | |

| Melting Point | 55-57 °C | |

| Boiling Point | 253.3 °C at 760 mmHg | |

| Appearance | Solid | N/A |

| pKa (Predicted) | 4.67 ± 0.29 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and logical synthetic route commences from a readily available pyrimidine derivative, which is then functionalized to introduce the desired methoxy and amino groups. The causality behind this experimental choice lies in the ability to selectively introduce functional groups onto the pyrimidine ring, a cornerstone of heterocyclic chemistry.

A plausible and efficient synthesis pathway involves the following key transformations:

-

Nitration: Introduction of a nitro group at the 5-position of a suitable 2-methylpyrimidine precursor. This is a critical step as the nitro group serves as a precursor to the essential amine functionality.

-

Chlorination: Conversion of a hydroxyl or other suitable leaving group at the 4-position to a chloro group. This activates the position for subsequent nucleophilic substitution.

-

Methoxylation: Nucleophilic aromatic substitution of the chloro group with a methoxy group, typically using sodium methoxide. The electron-withdrawing nature of the nitro group facilitates this reaction.

-

Reduction: Reduction of the nitro group to an amine, yielding the final product, this compound.

This self-validating system ensures that each step can be monitored and the intermediates characterized to confirm the progression of the synthesis.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of this compound. This protocol is based on established chemical principles for the functionalization of pyrimidine rings.

Step 1: Synthesis of 4-Chloro-2-methyl-5-nitropyrimidine

This intermediate is a key starting material. Its synthesis would typically involve the nitration and subsequent chlorination of a 2-methylpyrimidin-4-ol precursor.

Step 2: Synthesis of 4-Methoxy-2-methyl-5-nitropyrimidine

-

Materials: 4-Chloro-2-methyl-5-nitropyrimidine, Sodium methoxide, Methanol.

-

Procedure:

-

Dissolve 4-Chloro-2-methyl-5-nitropyrimidine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add a solution of sodium methoxide in methanol to the flask. The amount of sodium methoxide should be in slight excess (e.g., 1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methoxy-2-methyl-5-nitropyrimidine.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 3: Synthesis of this compound

-

Materials: 4-Methoxy-2-methyl-5-nitropyrimidine, Reducing agent (e.g., Tin(II) chloride dihydrate, catalytic hydrogenation with Pd/C), Solvent (e.g., Ethanol, Ethyl acetate).

-

Procedure (using Tin(II) chloride dihydrate):

-

Suspend 4-Methoxy-2-methyl-5-nitropyrimidine in ethanol in a round-bottom flask.

-

Add an excess of Tin(II) chloride dihydrate to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with biological targets, often mimicking the adenine core of ATP. This compound, as a functionalized aminopyrimidine, is a versatile building block for the synthesis of kinase inhibitors and other therapeutic agents.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminopyrimidine core is frequently utilized in the design of ATP-competitive kinase inhibitors. The amino group at the 5-position and the methoxy group at the 4-position of this compound can be further elaborated to introduce functionalities that enhance binding affinity and selectivity for the target kinase.

Caption: Workflow for kinase inhibitor discovery using an aminopyrimidine building block.

The expertise in utilizing this scaffold lies in the rational design of substituents that can exploit specific features of the ATP-binding pocket of the target kinase, thereby achieving high potency and selectivity.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development, particularly in the synthesis of kinase inhibitors. Its well-defined physicochemical properties and amenability to a range of chemical transformations make it an attractive starting material for the generation of diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers and scientists aiming to leverage its potential in the creation of novel therapeutics.

References

- 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE | CAS 53135-45-8. LookChem. [Link]

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]

- The reaction of

In-Depth Technical Guide to 4-Methoxy-2-methylpyrimidin-5-amine: Physicochemical Properties for the Research Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Methoxy-2-methylpyrimidin-5-amine in Synthesis

This compound is a substituted pyrimidine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique arrangement of a methoxy, a methyl, and an amine group on the pyrimidine core offers multiple points for chemical modification, making it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] The strategic placement of these functional groups influences the molecule's reactivity and physical properties, which are critical considerations for process development, formulation, and biological application. This guide provides an in-depth analysis of the core physical and chemical properties of this compound, offering a foundational understanding for researchers and developers working with this compound.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. These properties dictate the compound's behavior in different solvent systems, its purification strategy, and its stability under various conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | [1] |

| Molecular Weight | 139.16 g/mol | [1][2] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 253.3 °C at 760 mmHg | [1] |

| Density | 1.174 g/cm³ | [1] |

| pKa (Predicted) | 4.67 ± 0.29 | [1] |

Causality Behind Experimental Choices:

The determination of these physical constants is fundamental for the practical handling and application of this compound. The melting point, for instance, is a critical indicator of purity. A sharp melting range, as cited, suggests a relatively pure compound. Any significant deviation or broadening of this range would indicate the presence of impurities, necessitating further purification. The boiling point, while high, is an important parameter for any high-temperature reactions or purification by distillation under reduced pressure. The density is useful for solvent volume calculations in process scale-up. The predicted pKa suggests that the amine group is weakly basic, a key factor in designing salt formation strategies for purification or formulation.

Spectral Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the pyrimidine ring would likely appear as a singlet in the aromatic region. The methoxy group protons would present as a sharp singlet, typically around 3.8-4.0 ppm. The methyl group protons would also be a singlet, at a higher field (more shielded) position, likely around 2.4-2.6 ppm. The amine protons would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. One would expect to see signals for the four distinct carbons of the pyrimidine ring, a signal for the methoxy carbon, and a signal for the methyl carbon. The chemical shifts of the ring carbons would be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by absorption bands corresponding to the functional groups present. Key expected vibrations include N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group (around 1050-1250 cm⁻¹).

Experimental Protocols: Foundational Methodologies

The following section details standardized, step-by-step methodologies for the determination of key physical properties. These protocols are designed to be self-validating and are based on established laboratory practices.

Melting Point Determination: A Measure of Purity

Objective: To determine the melting point range of a solid organic compound, providing an indication of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powder to pack a small sample (2-3 mm in height).

-

Apparatus Setup: The packed capillary is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, around 1-2 °C per minute near the expected melting point).

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. A broad melting range is indicative of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Solubility Assessment: A Key Parameter for Drug Development

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents, which is critical for reaction setup, purification, and formulation.

Methodology:

-

Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, chloroform, dimethyl sulfoxide (DMSO)).

-

Qualitative Assessment: To a test tube containing a small amount of the compound (e.g., 10 mg), the solvent is added dropwise with agitation. The visual observation of dissolution provides a qualitative measure (e.g., soluble, sparingly soluble, insoluble).

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of the solid is added to a known volume of the solvent in a sealed flask.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.

-

Workflow for Quantitative Solubility Determination:

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Methoxy-2-methylpyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 4-Methoxy-2-methylpyrimidin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Synthesizing data from spectroscopic analyses and theoretical modeling, this document offers a detailed exploration of the compound's structural features, electronic properties, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics leveraging the pyrimidine scaffold.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Substituted pyrimidines are known to exhibit a wide range of pharmacological activities and are key components in many approved drugs. This compound, with its specific substitution pattern, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Understanding its molecular architecture is paramount for the rational design of new chemical entities with desired biological activities.

Molecular Structure Elucidation

The definitive molecular structure of this compound (C₆H₉N₃O) is established through a combination of spectroscopic techniques and computational analysis.

Core Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 53135-45-8 | [2] |

| Molecular Formula | C₆H₉N₃O | [2] |

| Molecular Weight | 139.16 g/mol | [2] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 253.3 °C at 760 mmHg | [1] |

A foundational understanding of the molecule begins with its 2D and 3D representations.

The pyrimidine core consists of a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The substituents—a methoxy group at C4, a methyl group at C2, and an amine group at C5—confer specific chemical properties and reactivity to the molecule.

Spectroscopic Characterization: A Multi-faceted Approach

The precise arrangement of atoms and functional groups in this compound is elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl, methoxy, and amine groups, as well as the aromatic proton on the pyrimidine ring.

-

Methyl Protons (-CH₃ at C2): A singlet integrating to three protons is anticipated, typically in the upfield region (δ 2.0-3.0 ppm).

-

Methoxy Protons (-OCH₃ at C4): Another singlet, also integrating to three protons, is expected in the region of δ 3.5-4.5 ppm.

-

Amine Protons (-NH₂ at C5): A broad singlet, integrating to two protons, is characteristic of amine protons. Its chemical shift can vary depending on the solvent and concentration.

-

Aromatic Proton (-H at C6): A singlet corresponding to the single proton on the pyrimidine ring would be observed in the aromatic region (δ 7.0-8.5 ppm).

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

-

Methyl Carbon (-CH₃ at C2): A signal in the aliphatic region (δ 15-30 ppm).

-

Methoxy Carbon (-OCH₃ at C4): A signal around δ 50-60 ppm.

-

Pyrimidine Ring Carbons: The chemical shifts of the four carbons in the pyrimidine ring will be in the aromatic region (δ 100-170 ppm), with their exact positions influenced by the attached substituents. The carbon attached to the methoxy group (C4) and the nitrogens (C2, C4, C6) will be significantly deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3000-2850 | C-H Stretch | Methyl (-CH₃) and Methoxy (-OCH₃) |

| 1650-1550 | C=N and C=C Stretch | Pyrimidine Ring |

| 1250-1000 | C-O Stretch | Methoxy (-OCH₃) |

The presence of a primary amine is confirmed by the characteristic N-H stretching vibrations. The C-H stretches from the methyl and methoxy groups, along with the aromatic C=N and C=C stretching vibrations of the pyrimidine ring, and the C-O stretch of the methoxy group, would all be present in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. For this compound (MW = 139.16), the molecular ion peak ([M]⁺) would be observed at m/z 139. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals from the substituents.

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect of its utility. While various methods exist for the synthesis of substituted pyrimidines, a common approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with an amidine.

A plausible synthetic route could involve the reaction of a suitable three-carbon precursor bearing the future C4, C5, and C6 atoms with acetamidine to form the 2-methylpyrimidine core. Subsequent functional group manipulations would then be performed to introduce the methoxy and amino groups at the desired positions. The choice of reagents and reaction conditions is crucial for achieving high yields and purity. For instance, the introduction of the methoxy group often involves nucleophilic substitution of a leaving group (e.g., a halogen) with a methoxide source. The installation of the amino group can be achieved through various methods, including reduction of a nitro group or direct amination.

Applications in Drug Development

The structural features of this compound make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The amine group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships. The methoxy and methyl groups can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. Its use as a key intermediate highlights its importance in the development of novel therapeutic agents.[1]

Conclusion

The molecular structure of this compound has been thoroughly elucidated through a combination of advanced spectroscopic techniques. This in-depth understanding of its chemical architecture, including the arrangement of its functional groups and the electronic nature of the pyrimidine core, is essential for its effective utilization in the synthesis of novel compounds for pharmaceutical and agrochemical research. The data and analyses presented in this guide provide a solid foundation for researchers working with this important chemical intermediate.

References

- LookChem. (n.d.). Cas 53135-45-8, 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE.

- PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information.

Sources

4-Methoxy-2-methylpyrimidin-5-amine synthesis pathway

An In-Depth Technical Guide on the Synthesis of 4-Methoxy-2-methylpyrimidin-5-amine

Abstract

This compound (CAS: 53135-45-8) is a pivotal chemical intermediate, recognized for its integral role in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its structural motifs are prevalent in numerous biologically active molecules, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway for this compound. We will dissect a multi-step synthesis beginning from readily available precursors, detailing not only the experimental protocols but also the underlying chemical principles and mechanistic insights that govern each transformation. This document is structured to serve as a practical and educational resource for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.

Introduction to this compound

The pyrimidine scaffold is a fundamental heterocyclic core in a vast array of biologically significant molecules, including nucleic acids and numerous therapeutic agents.[2][3] The specific substitution pattern of this compound provides a versatile platform for further chemical modification, establishing it as a valuable building block in the development of novel compounds.[1] An efficient and scalable synthesis is paramount to enabling its broad application in research and industrial settings. This guide delineates a well-established, five-stage synthetic route, designed to be both reproducible and informative.

Overview of the Synthetic Strategy

The synthesis of this compound can be logically approached through a linear sequence starting with the construction of the core pyrimidine ring, followed by a series of functional group interconversions to install the required substituents at the C2, C4, and C5 positions.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical pathway starting from simple, commercially available materials. The target molecule can be disconnected at the C5-amine bond, tracing back to a 5-nitro precursor. The C4-methoxy bond points to a nucleophilic aromatic substitution on a 4-chloro derivative. This 4-chloro-5-nitropyrimidine can be derived from its non-nitrated parent via electrophilic nitration. The 4-chloropyrimidine itself is readily accessible from the corresponding pyrimidinone, which is formed through a classical condensation reaction to build the heterocyclic ring.

Forward Synthesis Pathway Overview

The proposed forward synthesis involves five key stages:

-

Pyrimidine Ring Formation: Condensation of ethyl acetoacetate and acetamidine to form the 2-methylpyrimidin-4(3H)-one core.

-

Chlorination: Conversion of the pyrimidinone to 4-chloro-2-methylpyrimidine using a potent chlorinating agent.

-

Electrophilic Nitration: Regioselective introduction of a nitro group at the C5 position.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the C4-chloro substituent with a methoxy group.

-

Nitro Group Reduction: Conversion of the 5-nitro group to the target 5-amino functionality.

Sources

4-Methoxy-2-methylpyrimidin-5-amine chemical properties

An In-depth Technical Guide to 4-Methoxy-2-methylpyrimidin-5-amine: Properties, Synthesis, and Applications

Introduction

This compound, identified by its CAS Number 53135-45-8, is a substituted pyrimidine derivative of significant interest in synthetic chemistry. With the molecular formula C₆H₉N₃O, this compound serves as a crucial building block, or intermediate, in the production of high-value chemical entities, particularly within the pharmaceutical and agrochemical industries.[1] Its structural arrangement, featuring an electron-rich aromatic amine adjacent to a methoxy group on an electron-deficient pyrimidine core, imparts a unique reactivity profile that is leveraged in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, outlines a plausible synthetic pathway, details its reactivity, and explores its primary applications, offering a technical resource for researchers and drug development professionals.

Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct physical and chemical characteristics. It is a solid at room temperature with a defined melting point, indicating a stable crystalline structure. The predicted pKa suggests it is a weak base, a typical characteristic of aromatic amines where the lone pair on the nitrogen is delocalized into the pyrimidine ring.

Diagram 1: Molecular Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 53135-45-8 | [1][2] |

| Molecular Formula | C₆H₉N₃O | [1] |

| Molecular Weight | 139.16 g/mol | [1][2] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 253.3 °C at 760 mmHg | [1] |

| Density | 1.174 g/cm³ | [1] |

| Flash Point | 107 °C | [1] |

| pKa (Predicted) | 4.67 ± 0.29 | [1] |

| Appearance | Data not available | [1] |

| Solubility | Data not available | [1] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature |[1] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy (Predicted):

-

Pyrimidine Proton (H6): A singlet is expected around δ 7.5-8.0 ppm. The exact shift is influenced by the adjacent electron-donating groups.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H is predicted to appear around δ 3.9-4.1 ppm.

-

Amine Protons (-NH₂): A broad singlet integrating to 2H would likely be observed between δ 3.5-5.0 ppm. Its chemical shift and broadness are highly dependent on solvent and concentration.

-

Methyl Protons (-CH₃): A singlet integrating to 3H is expected around δ 2.4-2.6 ppm.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Pyrimidine Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbon bearing the methoxy group (C4) would be highly deshielded (δ > 160 ppm). The carbon attached to the amino group (C5) would appear around δ 120-130 ppm. C2 and C6 would also have distinct shifts, typically in the range of δ 150-160 ppm.

-

Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.

-

Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 20-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two characteristic sharp peaks for the primary amine are expected in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Signals for aromatic and aliphatic C-H bonds would appear just above and below 3000 cm⁻¹, respectively.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1500-1650 cm⁻¹ region.

-

C-O Stretching: A strong signal for the aryl ether C-O bond is expected around 1200-1250 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 139. Subsequent fragmentation would likely involve the loss of methyl (-15) or methoxy (-31) radicals.

-

Synthesis Methodology

A definitive, published step-by-step protocol for the direct synthesis of this compound is not prominent in the reviewed literature. However, based on established pyrimidine chemistry, a plausible and efficient synthetic route can be designed. A common strategy involves the construction of the substituted pyrimidine ring or the modification of a pre-existing one. One logical approach starts from a dichlorinated pyrimidine precursor, followed by sequential nucleophilic aromatic substitution reactions.

Diagram 2: Plausible Synthetic Workflow

Experimental Protocol: A Plausible Two-Step Synthesis

This protocol is a representative example based on analogous reactions in pyrimidine chemistry. Optimization of temperature, reaction time, and stoichiometry would be required for validation.

Step 1: Selective Monomethoxylation of 4,6-dichloro-2-methyl-5-nitropyrimidine

-

Causality: The two chlorine atoms at positions 4 and 6 are activated towards nucleophilic substitution by the electron-withdrawing nitro group at C5. By carefully controlling the stoichiometry (using one equivalent of sodium methoxide) and maintaining a low temperature, selective monosubstitution can be favored over disubstitution.

-

Procedure:

-

To a stirred solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (1.0 eq) in anhydrous methanol (MeOH) at 0 °C under an inert nitrogen atmosphere, add a solution of sodium methoxide (1.0 eq) in MeOH dropwise over 30 minutes.

-

Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine.

-

Purify the crude product via column chromatography or recrystallization.

-

Step 2: Reduction of the Nitro Group

-

Causality: The nitro group is readily reduced to a primary amine using standard catalytic hydrogenation or chemical reducing agents. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve the 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the nucleophilic character of the 5-amino group and the electronic properties of the substituted pyrimidine ring.

-

Nucleophilicity of the Amino Group: The primary amine at the C5 position is the principal site for derivatization. It can readily react with a wide range of electrophiles, including acyl chlorides, isocyanates, and sulfonyl chlorides, to form amides, ureas, and sulfonamides, respectively. This reactivity is central to its role as a synthetic intermediate.

-

The Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient. However, it is substituted with three electron-donating groups (EDGs): an amino (-NH₂), a methoxy (-OCH₃), and a methyl (-CH₃). These groups increase the electron density of the ring, making it less susceptible to nucleophilic attack than an unsubstituted pyrimidine, but they also activate the ring towards electrophilic aromatic substitution, although such reactions are less common for pyrimidines.

Key Application in Derivatization: Synthesis of Moxonidine

A prominent example showcasing the utility of the aminopyrimidine scaffold is in the synthesis of the antihypertensive drug Moxonidine. While many patented routes start from a dichlorinated precursor[3][4], the core reaction involves the formation of a complex guanidine-like linkage at the 5-amino position. This compound is a key precursor in the synthesis of Moxonidine and its metabolites.[5][6] The synthesis of Moxonidine involves the reaction of a pyrimidine amine with an imidazoline derivative.

Diagram 3: Derivatization to form the core of Moxonidine

Applications in Drug Discovery and Agrochemicals

The substituted aminopyrimidine motif is a privileged scaffold in medicinal chemistry and agrochemical research.

-

Pharmaceuticals: this compound is a valuable intermediate for creating libraries of compounds for screening.[1] Its derivatives are investigated for various therapeutic properties. The most notable application is in the synthesis of Moxonidine, a centrally acting antihypertensive agent.[4][7] The structure is also a component of molecules designed as inhibitors for enzymes like histone methyltransferase EZH2, which are targets in cancer therapy.[8]

-

Agrochemicals: In the agrochemical sector, this compound serves as a building block for designing new pesticides and herbicides. The pyrimidine core is present in many commercial agrochemicals, and modifying the substitution pattern allows for the fine-tuning of biological activity and selectivity.[1]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical.

-

Hazards:

-

Harmful if swallowed (Acute toxicity, oral, Category 4).

-

Causes skin irritation (Category 2).

-

Causes serious eye irritation (Category 2A).

-

May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).

-

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

-

Conclusion

This compound is a versatile and valuable chemical intermediate. Its well-defined physicochemical properties, coupled with the strategic reactivity of its primary amino group, make it a cornerstone for the synthesis of a range of target molecules in the pharmaceutical and agrochemical fields. While detailed experimental data on its synthesis and spectroscopy are not widely disseminated, its chemical nature can be reliably understood through the principles of organic chemistry, enabling its effective use in research and development. Proper adherence to safety protocols is essential when handling this compound.

References

- DE102012215896A1 - Moxonidine synthesis using organic bases - Google Patents. (n.d.).

- Wirth, D. D., He, M. M., Czeskis, B. A., Zimmerman, K. M., Roettig, U., Stenzel, W., & Steinberg, M. I. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23–34. [Link]

- EP2765131A1 - Process for the production of Moxonidine - Google Patents. (n.d.).

- Wirth, D. D., He, M. M., Czeskis, B. A., Zimmerman, K. M., Roettig, U., Stenzel, W., & Steinberg, M. I. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. ResearchGate.

- WO2014037391A1 - Moxonidine synthesis with the aid of organic bases - Google Patents. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).

- PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine.

- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents. (n.d.).

- LookChem. (n.d.). 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE.

- CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents. (n.d.).

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol.

- Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928-9941. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. EP2765131A1 - Process for the production of Moxonidine - Google Patents [patents.google.com]

- 4. WO2014037391A1 - Moxonidine synthesis with the aid of organic bases - Google Patents [patents.google.com]

- 5. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DE102012215896A1 - Moxonidine synthesis using organic bases - Google Patents [patents.google.com]

- 8. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxy-2-methylpyrimidin-5-amine: A Technical Guide to its Biological Significance and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the biological significance of 4-methoxy-2-methylpyrimidin-5-amine and its derivatives. While primarily recognized as a key structural motif in the synthesis of pharmaceuticals, the inherent biological activity of the aminopyrimidine scaffold has garnered significant attention in the field of drug discovery. This document will delve into the synthetic routes involving this core structure, with a particular focus on its role in the development of the antihypertensive agent Moxonidine. Furthermore, we will explore the diverse pharmacological activities exhibited by aminopyrimidine derivatives, including their potent inhibitory effects on various protein kinases and their potential as anti-inflammatory and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important chemical entity.

Introduction: The Aminopyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] The strategic placement of amino and methoxy groups on this scaffold, as seen in this compound, creates a versatile building block for the synthesis of a wide array of therapeutic agents.[2] The electron-donating properties of the amino and methoxy substituents influence the reactivity and binding interactions of the pyrimidine core, making it a privileged structure in medicinal chemistry. This guide will specifically focus on the this compound moiety and its broader class of aminopyrimidine derivatives, highlighting their journey from synthetic intermediates to potent modulators of biological pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is crucial for its application in synthesis and biological studies.

| Property | Value | Reference |

| CAS Number | 53135-45-8 | [2] |

| Molecular Formula | C₆H₉N₃O | [3] |

| Molecular Weight | 139.16 g/mol | [2] |

| Melting Point | 55-57 °C | [2] |

| Boiling Point | 253.3 °C at 760 mmHg | [2] |

| Flash Point | 107 °C | [2] |

| Density | 1.174 g/cm³ | [2] |

| pKa | 4.67 ± 0.29 (Predicted) | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Role as a Key Synthetic Intermediate: The Case of Moxonidine

While direct biological data on this compound is limited, its structural components are central to the synthesis of the antihypertensive drug Moxonidine. Moxonidine is a second-generation centrally acting antihypertensive that selectively binds to imidazoline I1 receptors in the brainstem, leading to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure. The synthesis of Moxonidine typically starts from 5-amino-4,6-dichloro-2-methylpyrimidine, a close structural analog of the topic compound.

Synthetic Pathway to Moxonidine

The synthesis of Moxonidine from 5-amino-4,6-dichloro-2-methylpyrimidine is a multi-step process that highlights the importance of the aminopyrimidine core.

Caption: Synthetic route to Moxonidine from 5-amino-4,6-dichloro-2-methylpyrimidine.

Detailed Experimental Protocol: Synthesis of Moxonidine Intermediate (DMAIA)

The following protocol is a representative synthesis of the key intermediate, 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine (DMAIA), as adapted from patent literature.[4]

Materials:

-

5-amino-4,6-dichloro-2-methylpyrimidine

-

1-acetyl-2-imidazolidinone

-

Phosphorus oxychloride (POCl₃)

-

Cold water

-

Base (e.g., sodium bicarbonate)

Procedure:

-

A mixture of 5-amino-4,6-dichloro-2-methylpyrimidine and 1-acetyl-2-imidazolidinone is heated in the presence of phosphorus oxychloride (POCl₃).[4] The reaction is typically carried out for several hours.

-

After the reaction is complete, the mixture is cooled.

-

Cold water is carefully added to the cooled reaction mixture, followed by the addition of a base to neutralize the excess acid and induce precipitation.[4]

-

The resulting precipitate (DMAIA) is isolated by filtration, washed, and dried.

Conversion of DMAIA to Moxonidine

The final step in the synthesis of Moxonidine involves the selective methoxylation of DMAIA.

Materials:

-

4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine (DMAIA)

-

Sodium methoxide (NaOMe)

-

Methanol

Procedure:

-

DMAIA is reacted with sodium methoxide in methanol.[5]

-

The reaction mixture is typically heated under reflux.

-

Upon completion, Moxonidine can be isolated directly from the reaction mixture by precipitation or crystallization.[5]

The Broader Biological Activity of Aminopyrimidine Derivatives

The aminopyrimidine scaffold is a versatile pharmacophore that has been incorporated into a multitude of biologically active compounds. The following sections highlight some of the key therapeutic areas where these derivatives have shown significant promise.

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Aminopyrimidine derivatives have emerged as potent inhibitors of various kinases.

-

Lymphocyte-Specific Kinase (Lck) Inhibitors: Aminopyrimidine amides have been designed as potent and selective inhibitors of Lck, a key kinase in T-cell activation. These compounds have shown the potential for treating T-cell-mediated autoimmune and inflammatory diseases.[6]

-

I-kappa B Kinase (IKK) Inhibitors: A novel series of aminopyrimidines have been identified as inhibitors of IKK2, a critical component of the NF-κB signaling pathway, which is involved in inflammation.[7]

-

Polo-like Kinase 4 (PLK4) Inhibitors: Derivatives of aminopyrimidine have been developed as highly potent inhibitors of PLK4, a master regulator of centriole duplication. These compounds exhibit antiproliferative activity against breast cancer cells, suggesting their potential as anticancer agents.

-

PI3K/mTOR Dual Inhibitors: Pyridopyrimidine scaffolds have been developed as dual inhibitors of PI3K and mTOR, two key kinases in a signaling pathway that is often hyperactivated in cancer. These compounds induce G1-phase cell cycle arrest and apoptosis in breast cancer cells.[8]

-

Receptor Tyrosine Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidin-4-amine and pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as multi-target receptor tyrosine kinase inhibitors, with significant activity against FGFRs, showing promise for the treatment of gastric cancer.[1]

Caption: Aminopyrimidine derivatives inhibit multiple kinases in key signaling pathways.

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines have been synthesized as ligands for the histamine H4 receptor (H4R).[9] These compounds have shown potential as anti-inflammatory and antinociceptive agents in animal models, suggesting a role for H4R antagonists in the treatment of pain and inflammation.[9]

Anti-inflammatory and Analgesic Activities

The pyrimidine scaffold is associated with anti-inflammatory and analgesic properties. Studies on pyrimidinylpyrazoles have demonstrated their pharmacological activities in these areas.[10] The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and various cytokines.[10]

Anticancer Activity

The diverse kinase inhibitory profiles of aminopyrimidine derivatives have positioned them as promising anticancer agents. By targeting kinases involved in cell proliferation, survival, and angiogenesis, these compounds can effectively halt tumor growth.[1] Furthermore, some pyridine and pyridopyrimidine derivatives have been shown to induce apoptosis in cancer cells.

Anti-tubercular Activity

Derivatives based on a 2,4-diaminopyrimidine core have been synthesized and evaluated for their anti-tubercular activities. This highlights the broad spectrum of biological activities associated with the aminopyrimidine scaffold.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, a variety of in vitro and in vivo assays can be employed.

In Vitro Assay: Kinase Inhibition Assay (Example: Lck)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant Lck enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant Lck enzyme, and the kinase substrate in the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro Assay: Cell Proliferation Assay

This assay is used to determine the effect of a compound on the growth of cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Measure cell viability using a cell proliferation reagent according to the manufacturer's instructions.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Model: Spontaneously Hypertensive Rat (SHR) Model

This model is commonly used to evaluate the antihypertensive effects of test compounds.[11]

Animals:

-

Spontaneously Hypertensive Rats (SHRs)

Procedure:

-

Acclimatize the SHRs to the experimental conditions.

-

Measure the baseline blood pressure and heart rate using a non-invasive tail-cuff method.

-

Administer the test compound (e.g., orally or intravenously).

-

Monitor blood pressure and heart rate at various time points after administration.

-

Compare the changes in blood pressure and heart rate in the treated group with a vehicle-treated control group.

Structure-Activity Relationships (SAR)

The biological activity of aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

-

Kinase Inhibitors: For many kinase inhibitors, the 2-amino group forms a crucial hydrogen bond with the hinge region of the kinase domain. Modifications at the 4- and 5-positions of the pyrimidine ring can significantly impact potency and selectivity by interacting with other regions of the ATP-binding pocket.[6]

-

Histamine H4 Receptor Ligands: SAR studies on 2-aminopyrimidine H4R ligands have shown that substitution at the 6-position of the pyrimidine ring with aromatic and secondary amine moieties can enhance potency.[9]

Conclusion and Future Perspectives

This compound is a valuable chemical entity, not only as a building block in the synthesis of important pharmaceuticals like Moxonidine but also as a representative of the broader class of aminopyrimidines with significant therapeutic potential. The aminopyrimidine scaffold has proven to be a versatile platform for the development of potent and selective modulators of various biological targets, particularly protein kinases. The diverse biological activities, including anti-inflammatory, anticancer, and antihypertensive effects, underscore the importance of continued research into this class of compounds.

Future efforts should focus on exploring the direct biological activity of this compound and its simple derivatives to better understand the intrinsic pharmacological properties of this core structure. Furthermore, the continued application of structure-based drug design and combinatorial chemistry approaches will undoubtedly lead to the discovery of novel aminopyrimidine derivatives with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

- Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry. [Link not available]

- Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. [Link not available]

- Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.

- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link not available]

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link not available]

- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link not available]

- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [Link not available]

- Moxonidine synthesis with the aid of organic bases.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link not available]

- SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of...

- Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. Slideshare. [Link not available]

- Identification, synthesis and pharmacological activity of moxonidine metabolites. PubMed. [Link]

- Moxonidine synthesis using organic bases.

- Review on in vivo and in vitro experimental model of anti-hypertensive agent. GSC Biological and Pharmaceutical Sciences. [Link not available]

- Process for the production of Moxonidine.

- Identification, synthesis and pharmacological activity of moxonidine metabolites.

- Moxonidine analogs, preparation processes and uses therefor.

- 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. lookchem. [Link not available]

- In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion. PubMed Central. [Link not available]

- In vitro, ex vivo and in vivo anti-hypertensive activity of Chrysophyllum cainito L. extract. Journal of Applied Pharmaceutical Science. [Link not available]

- In vitro quantitative and qualitative analysis of anti-hypertensive tablets and comparison between their generic versus branded. Bibliomed. [Link not available]

- N-(4-Methoxy-2-(methyl(2-(methyl(nitroso)amino)ethyl)amino)-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide.

- How to Prepare 5-Amino-4,6-dichloro-2-methylpyrimidine?. Guidechem. [Link not available]

- 4-Amino-5-methoxymethyl-2-methylpyrimidine. PubChem. [Link]

- This compound CAS NO.53135-45-8.

- 4-Methoxy-N-methylpyrimidin-2-amine. BLD Pharm. [Link not available]

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound, CasNo.53135-45-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. WO2008073125A1 - Moxonidine analogs, preparation processes and uses therefor - Google Patents [patents.google.com]

- 5. EP2765131A1 - Process for the production of Moxonidine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 11. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Methoxy-2-methylpyrimidin-5-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a senior application scientist's perspective on the 4-Methoxy-2-methylpyrimidin-5-amine core and its analogs. We will move beyond simple data recitation to explore the underlying chemical principles and strategic considerations that make this scaffold a cornerstone in contemporary drug discovery. Our focus will be on the causality behind synthetic choices, the rationale for analog design, and the interpretation of structure-activity relationship (SAR) data, particularly in the context of kinase inhibition.

The Pyrimidine Core: A Foundation of Biological Significance

The pyrimidine ring is a quintessential "privileged structure" in medicinal chemistry.[1] As a fundamental component of nucleic acids (cytosine, thymine, uracil) and Vitamin B1, nature has repeatedly selected this heterocycle for critical biological functions.[2][3][4] This inherent biocompatibility and structural versatility have made pyrimidine derivatives a fertile ground for the development of therapeutics across a vast range of diseases, including cancer, microbial infections, and inflammatory conditions.[3][5]

Deconstructing the this compound Scaffold

The subject of this guide, this compound, is a highly functionalized and strategically important starting point for chemical library synthesis.

Core Chemical Properties:

Let's analyze the contribution of each substituent, as the interplay between these groups dictates the molecule's reactivity and potential as a pharmacophore:

-

5-Amino Group: This is the primary vector for synthetic diversification. Its nucleophilicity allows for a wide array of reactions—amidation, sulfonylation, reductive amination, and participation in coupling reactions—to build out complex side chains. In the context of kinase inhibition, this amine or its immediate derivative often serves as a critical hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.

-

4-Methoxy Group: This group is a key modulator of both electronics and metabolism. As an electron-donating group, it influences the overall aromaticity and reactivity of the pyrimidine ring. Critically, it can also serve as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of diverse functionalities at the C4 position. This provides a secondary, powerful axis for SAR exploration.

-

2-Methyl Group: This small alkyl group provides steric definition and can engage in favorable van der Waals interactions within a target's binding site. It also influences the basicity of the adjacent ring nitrogens, subtly tuning the molecule's overall physicochemical properties.

Synthetic Strategies: From Core Construction to Targeted Derivatization

The economic and efficient synthesis of the core and its subsequent analogs is a paramount concern in drug development. Multicomponent reactions (MCRs) are often favored for their atom economy and ability to rapidly generate complexity.[10]

General Synthesis of the Substituted Pyrimidine Core

While numerous routes exist, a common and efficient strategy for constructing highly substituted pyrimidines involves the one-pot condensation of three components: an aldehyde, a compound with an active methylene group (like malononitrile), and a third component like urea or thiourea.[10][11][12] This approach allows for the rapid assembly of the core ring system.

Below is a conceptual workflow illustrating a three-component reaction strategy for pyrimidine synthesis.

Caption: General workflow for pyrimidine synthesis via MCR.

Key Derivatization Pathways

The true power of the this compound scaffold lies in its capacity for controlled, site-selective modification. The diagram below outlines the primary strategic pathways for analog generation.

Caption: Key synthetic derivatization strategies from the core scaffold.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol describes a standard, reliable method for acylating the 5-amino group, a foundational step in building many active derivatives.

Objective: To synthesize an N-(4-methoxy-2-methylpyrimidin-5-yl)amide derivative.

Materials:

-

This compound (1.0 eq)

-

Acyl chloride or carboxylic acid (1.1 eq)

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Tertiary amine base (e.g., triethylamine or DIPEA, 2.0 eq)

-

If starting from carboxylic acid: a coupling agent (e.g., HATU or HOBt/EDC, 1.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Base Addition: Add the tertiary amine base (e.g., triethylamine, 2.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise. Self-Validating Check: A mild exotherm or formation of a precipitate (triethylamine hydrochloride) is often observed, indicating the reaction is proceeding.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid and the hydrochloride salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications & Structure-Activity Relationships (SAR)

The true value of the this compound scaffold is demonstrated by its successful application in generating potent and selective modulators of various biological targets, most notably protein kinases.

The Aminopyrimidine Scaffold as a Kinase Hinge-Binder

A recurring theme in kinase inhibition is the role of the aminopyrimidine core as an "ATP mimic." It effectively occupies the adenine binding site and forms one or more crucial hydrogen bonds with the "hinge region" of the kinase, a short peptide loop that connects the N- and C-lobes of the enzyme. This interaction is fundamental to the inhibitory activity of many drugs.

Caption: Aminopyrimidine interaction within a kinase ATP-binding site.

Case Studies: Targeting Key Kinases in Disease

Derivatives of this scaffold have been instrumental in the development of inhibitors for several important kinase families.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: In oncology, mutations in EGFR are key drivers of non-small cell lung cancer. Aminopyrimidine derivatives have been developed to selectively target these mutated forms over wild-type EGFR, leading to more effective and less toxic therapies.[13][14]

-

Src/Abl Kinase Inhibitors: The fusion protein BCR-Abl is the causative agent of chronic myeloid leukemia (CML). The dual Src/Abl inhibitor Dasatinib, which is based on an aminopyrimidine core, is a cornerstone of CML treatment, highlighting the scaffold's clinical success.[15]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are central regulators of the cell cycle, and their deregulation is a hallmark of cancer. Potent and selective CDK inhibitors have been developed from 2,4-diaminopyrimidine cores, demonstrating significant antitumor activity.[16]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial kinase in B-cell signaling, making it a prime target for autoimmune disorders and B-cell malignancies. Patented aminopyrimidine derivatives have shown promise as effective BTK modulators.[17]

The following table summarizes representative data for various pyrimidine-based kinase inhibitors, illustrating how subtle structural modifications can dramatically impact potency and selectivity.

| Compound Class | Target Kinase(s) | Rationale for Design | Representative IC₅₀ | Reference |

| Pyrrolo[2,3-d]pyrimidines | IGF-1R | Modification of the scaffold to enhance selectivity against the highly homologous Insulin Receptor (IR). | 12-170 nM | [18] |

| 2,4-Diamino-5-ketopyrimidines | CDK1, CDK2, CDK4 | The 5-keto and 2,4-diamino substitutions optimize interactions within the CDK active site. | 1-3 nM | [16] |

| 2-(Aminopyrimidinyl)thiazoles | Src/Abl | Hybrid structure combining aminopyrimidine hinge-binding with a thiazole carboxamide to target additional pockets. | Potent antiproliferative activity | [15] |

| 7H-pyrrolo[2,3-d]pyrimidines | FGFR1-4 | Introduction of a bulky group to access a back pocket, creating an irreversible covalent inhibitor. | <1 - 10 nM | [18] |

Beyond Kinases: A Versatile Scaffold

The utility of this core extends beyond kinase inhibition.

-

Antihypertensive Agents: Moxonidine, an antihypertensive drug, is structurally a 4-chloro-N-(imidazolidin-2-ylidene)-6-methoxy-2-methylpyrimidin-5-amine.[19] This demonstrates the scaffold's applicability in cardiovascular medicine, where modification of the 5-amino group leads to a completely different pharmacological profile.

-

Deubiquitinase (DUB) Inhibitors: Recent research has identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of USP1/UAF1, a key enzyme in the DNA damage response pathway.[20] This opens a new and exciting therapeutic avenue for this compound class, particularly in oncology.

Essential Experimental Workflows

Rigorous and reproducible biological evaluation is critical for validating synthetic efforts. The following protocols are standard in the field for characterizing novel derivatives.

Workflow: From Synthesis to Cellular Activity

The path from a newly synthesized compound to a validated lead involves a tiered screening approach.

Caption: A typical drug discovery screening cascade for new analogs.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay is a workhorse for determining a compound's effect on the viability and proliferation of cancer cells.[1]

Objective: To determine the 50% growth inhibition (GI₅₀) concentration of a test compound on a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., HCT-116)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Self-Validating Check: Viable cells with active metabolism will reduce the yellow MTT to a purple formazan, visible as intracellular precipitates.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its strategic placement of functional groups provides a robust platform for generating diverse chemical libraries with a high probability of biological activity. The extensive body of research, particularly in kinase inhibition, has established clear SAR principles that continue to guide the rational design of next-generation therapeutics.

Future efforts will likely focus on:

-

Enhanced Selectivity: Designing analogs that can differentiate between closely related kinase family members to minimize off-target effects.

-

Targeting Resistance: Developing derivatives that are active against drug-resistant mutant forms of kinases.

-

Novel Target Classes: Expanding the application of this scaffold to other enzyme families, as successfully demonstrated with deubiquitinase inhibitors.

-

Fragment-Based Growth: Using the core as a foundational fragment and building out derivatives based on high-resolution structural data of novel targets.

For researchers in the field, a deep understanding of the synthetic versatility and established SAR of this core is not just advantageous—it is essential for the efficient discovery and development of novel chemical entities to address unmet medical needs.

References

- Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.

- Al-Ostath, A., Al-Assar, Z., Ghamri, Y., & El-Faham, A. (2021). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. BMC Chemistry, 15(1), 4. [Link]

- Hassani, Z. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. Letters in Organic Chemistry, 11(7), 546-549. [Link]

- Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.

- Faydallah, S. M., Al-Abdullah, E. S., Al-Faifi, S. A., Al-Omair, M. A., & El-hady, M. F. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Archiv der Pharmazie, 353(9), e2000084. [Link]

- Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- Hassani, Z. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. Bentham Science Publishers. [Link]

- Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publisher. [Link]

- Hassani, Z. (2014). Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst.

- LookChem. (n.d.). 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. LookChem. [Link]

- Huth, A., & Wiegand, H. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. U.S.

- PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine.

- Furet, P., et al. (2015). Novel amino pyrimidine derivatives.

- Wang, W., et al. (2017). Compounds and compositions for modulating EGFR mutant kinase activities. U.S.

- Mevel, M., et al. (2014). Moxonidine synthesis with the aid of organic bases.

- Finlay, M., et al. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. U.S.